molecular formula C11H17BO3 B1273574 2-Butoxy-5-methylphenylboronic acid CAS No. 480438-72-0

2-Butoxy-5-methylphenylboronic acid

Cat. No. B1273574
M. Wt: 208.06 g/mol
InChI Key: MIFKETUXFNRADI-UHFFFAOYSA-N
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Description

2-Butoxy-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not specifically discuss 2-butoxy-5-methylphenylboronic acid, they do provide insight into the general behavior and reactivity of phenylboronic acids and their derivatives in various chemical reactions.

Synthesis Analysis

The synthesis of boronic acid derivatives can involve various methods, including the Matteson homologation, as mentioned in the context of synthesizing boron-containing functionalized bicyclopropanes . Although the specific synthesis of 2-butoxy-5-methylphenylboronic acid is not detailed in the provided papers, the general strategies for synthesizing boronic acids often involve the reaction of organoboranes with hydrogen peroxide or haloboranes with organometallic compounds.

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom, which allows them to form stable complexes with diols and other Lewis bases. The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for certain boronic acid derivatives in the provided papers . These structures are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

Phenylboronic acids and their esters participate in a variety of chemical reactions. For instance, they can act as catalysts in dehydrative condensation reactions between carboxylic acids and amines , and they can form esters with sugars, as shown with 2-deoxy aldoses . Moreover, alkylboronic acids have been used as catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids, indicating the potential for primary alkylboronic acids to catalyze similar reactions . Additionally, phenylboronic acid has been used to synthesize 2H-chromenes, showcasing its utility in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and amines. This property is essential for their role in catalysis and in the formation of cyclic esters with sugars . The stability of boronic acids under various conditions is also a key factor in their reactivity and applications. For example, the stability of cyclopropylboronic esters under different conditions allows for their use in further transformations .

Scientific Research Applications

Enantioselective Recognition and Sensing

2-Butoxy-5-methylphenylboronic acid plays a role in enantioselective recognition processes. For instance, compounds derived from related boronic acids have been used as sensors for detecting chiral amines, demonstrating their potential in stereoselective chemical analyses (Ghosn & Wolf, 2011).

Synthesis of Ortho-Functionalized Arylboronic Acids

This compound is instrumental in the synthesis of ortho-functionalized arylboronic acids. Techniques involving derivatives of related boronic acids have been developed for synthesizing various ortho-functionalized compounds, demonstrating the versatility of boronic acids in organic synthesis (Da̧browski et al., 2007).

Catalysis in Organic Synthesis

It's utilized in catalyzing organic synthesis reactions. For example, derivatives of boronic acids like 2-thiopheneboronic ester have been used in Suzuki-Miyaura coupling reactions, highlighting their role in facilitating complex organic transformations (Hergert et al., 2018).

Potential in Cancer Research

Compounds containing phenylboronic acid, a related chemical structure, have shown promise in experimental oncology. They exhibit antiproliferative and proapoptotic properties, indicating potential uses in cancer treatment (Psurski et al., 2018).

Drug Delivery and Targeting

Phenylboronic acid-functionalized polymers, closely related to 2-butoxy-5-methylphenylboronic acid, have been explored for targeted drug delivery, especially for cancer cells. Such functionalization enhances the selectivity and efficacy of drug delivery systems (Zhang et al., 2013).

Antimicrobial Activity

Some derivatives of phenylboronic acid have displayed antimicrobial properties. This suggests the potential of boronic acid compounds, including 2-butoxy-5-methylphenylboronic acid, in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2020).

Catalytic Role in Coupling Reactions

Boronic acids, similar to 2-butoxy-5-methylphenylboronic acid, are effective in Pd-catalyzed coupling reactions, contributing to the synthesis of various organic compounds and highlighting their catalytic versatility (Peters et al., 1990).

Chemical Sensing and Recognition

Terphenylboronic acid derivatives, akin to 2-butoxy-5-methylphenylboronic acid, are used for the recognition of sugar derivatives, demonstrating their utility in chemical sensing applications (Yamashita et al., 1996).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 2-Butoxy-5-methylphenylboronic acid, may have promising applications in medicinal chemistry in the future .

properties

IUPAC Name

(2-butoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFKETUXFNRADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394174
Record name 2-Butoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-5-methylphenylboronic acid

CAS RN

480438-72-0
Record name 2-Butoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Brehm - 2021 - d-nb.info
Superhydrophobic surfaces are an interesting phenomenon and were studied extensively in the last decades. With the most famous example in nature, the lotus leaf, their water-…
Number of citations: 2 d-nb.info

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